molecular formula C13H18N2O B030605 (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide CAS No. 160707-39-1

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide

Cat. No.: B030605
CAS No.: 160707-39-1
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-NWDGAFQWSA-N
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Description

®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide is a chiral compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide typically involves the coupling of a phenylacetic acid derivative with a piperidine derivative. One common method is the nucleophilic acyl substitution of an acyl halide or anhydride with a piperidine amine. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of ®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents are used for substitution reactions.

Major Products

Scientific Research Applications

®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Phenyl-2-(®-piperidin-2-YL)acetamide: The enantiomer of the compound with similar structural features but different stereochemistry.

    N-Phenylpiperidine-2-carboxamide: A structurally related compound with a different substitution pattern on the piperidine ring.

    2-Phenylacetamide: A simpler analog lacking the piperidine ring.

Uniqueness

®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide is unique due to its chiral nature and the presence of both a phenyl group and a piperidine ring. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477787
Record name (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160707-39-1
Record name (αR,2S)-α-Phenyl-2-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P5Q6GM5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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